Sandaracopimaric acid
Overview
Description
Sandaracopimaric acid: is a pimarane diterpenoid that is naturally found in several plant species, including the sandarac tree (Tetraclinis articulata). This compound is characterized by its unique structure, which includes a carboxy group at position 1 and a vinyl group at position 7. It is a significant component of the sandarac resin, which has been historically used for various purposes, including varnish production and traditional medicine .
Mechanism of Action
Target of Action
Sandaracopimaric acid is a diterpenoid compound that has been identified to have anti-inflammatory properties . It has been found to effectively reduce the contraction of phenylephrine-induced pulmonary arteries .
Mode of Action
It is known to exhibit anti-inflammatory properties by reducing the contraction of phenylephrine-induced pulmonary arteries
Biochemical Pathways
This compound is involved in several biochemical pathways. It has been found to be associated with the MAPK signaling pathway, IL-17 signaling pathway, lipid and atherosclerotic signaling pathway, Toll-like receptor signaling pathway, and TNF signaling pathway . These pathways play crucial roles in inflammation and immune responses, suggesting that this compound may exert its effects by modulating these pathways.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties . By modulating inflammation-related pathways, it can potentially alleviate inflammation and related symptoms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the resin from which this compound is derived is found in several plant species, suggesting that the plant’s growth conditions could impact the compound’s properties . .
Biochemical Analysis
Biochemical Properties
Sandaracopimaric acid is a diterpenoid, a type of molecule that plays a crucial role in the biochemistry of many organisms
Molecular Mechanism
It is known to bind to certain biomolecules and may influence enzyme activity and gene expression
Metabolic Pathways
This compound is involved in various metabolic pathways due to its diterpenoid structure . It may interact with certain enzymes or cofactors, potentially influencing metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sandaracopimaric acid can be synthesized through various chemical reactions involving diterpenoid precursors. One common method involves the derivatization of the resin using gas chromatography-mass spectrometry (GC-MS). The characteristic peaks for the TMS ester of this compound are observed at m/z 374, 359, and 257 .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the resin from the sandarac tree. The resin is then subjected to purification processes to isolate the desired compound. Techniques such as supercritical fluid chromatography (UHPSFC) have been employed to quantify and separate diterpene resin acids, including this compound .
Chemical Reactions Analysis
Types of Reactions: Sandaracopimaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the carboxy and vinyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) and chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Sandaracopimaric acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Comparison with Similar Compounds
- Pimaric acid
- Isopimaric acid
- Abietic acid
- Dehydroabietic acid
- Neoabietic acid
Comparison: Sandaracopimaric acid is unique due to its specific structural features, such as the carboxy and vinyl groups, which influence its chemical reactivity and biological activity. Compared to other similar compounds like pimaric acid and isopimaric acid, this compound exhibits distinct chemical behavior and potential therapeutic applications .
Properties
IUPAC Name |
(1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVJRKBZMUDEEV-KRFUXDQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893311 | |
Record name | Cryptopimaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
471-74-9 | |
Record name | (-)-Sandaracopimaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sandaracopimaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cryptopimaric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cryptopimaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80893311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SANDARACOPIMARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4BJH0IA3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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